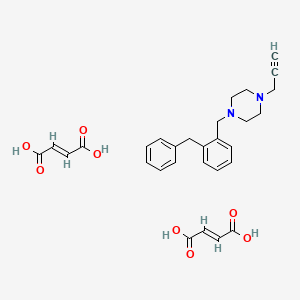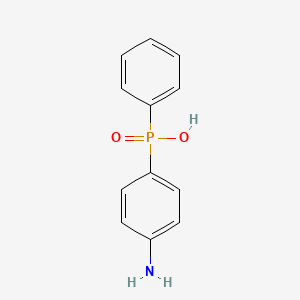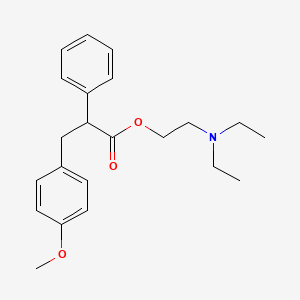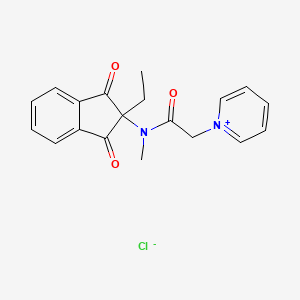
1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium ring, an indanyl group, and a carbamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride typically involves multiple steps:
Formation of the Indanyl Group: The indanyl group is synthesized through a series of reactions starting from a suitable aromatic precursor
Carbamoylation: The indanyl group is then reacted with methyl isocyanate to form the N-methylcarbamoyl derivative.
Pyridinium Ring Introduction: The final step involves the reaction of the N-methylcarbamoyl derivative with a pyridinium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while reduction may yield more reduced forms of the compound.
Applications De Recherche Scientifique
1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium bromide
- 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium iodide
Uniqueness
1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
59209-58-4 |
|---|---|
Formule moléculaire |
C19H19ClN2O3 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C19H19N2O3.ClH/c1-3-19(17(23)14-9-5-6-10-15(14)18(19)24)20(2)16(22)13-21-11-7-4-8-12-21;/h4-12H,3,13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XXEOBVIGNJGMDV-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)C[N+]3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


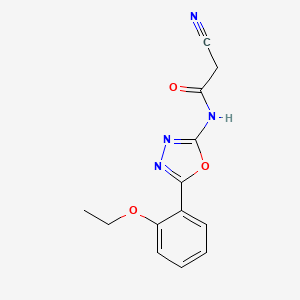
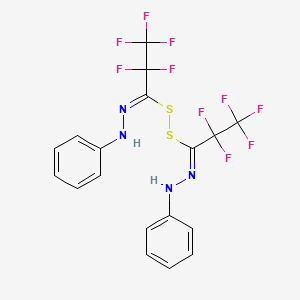
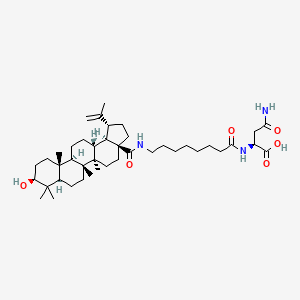
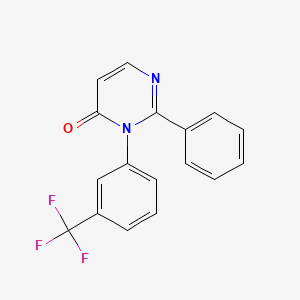

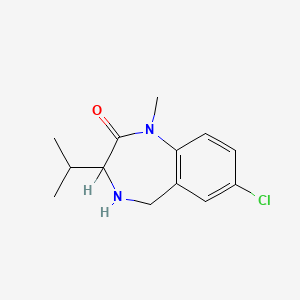
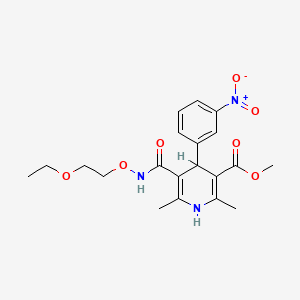
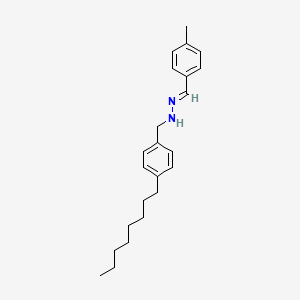
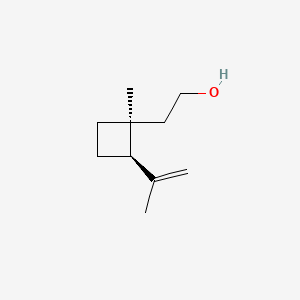
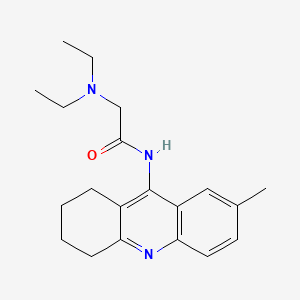
![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
